Tetrahydro-4,6,6-trimethyl-2H-pyran-2-one Tetrahydro-4,6,6-trimethyl-2H-pyran-2-one
Brand Name: Vulcanchem
CAS No.: 20628-36-8
VCID: VC18406661
InChI: InChI=1S/C8H14O2/c1-6-4-7(9)10-8(2,3)5-6/h6H,4-5H2,1-3H3
SMILES:
Molecular Formula: C8H14O2
Molecular Weight: 142.20 g/mol

Tetrahydro-4,6,6-trimethyl-2H-pyran-2-one

CAS No.: 20628-36-8

Cat. No.: VC18406661

Molecular Formula: C8H14O2

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

Tetrahydro-4,6,6-trimethyl-2H-pyran-2-one - 20628-36-8

Specification

CAS No. 20628-36-8
Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
IUPAC Name 4,6,6-trimethyloxan-2-one
Standard InChI InChI=1S/C8H14O2/c1-6-4-7(9)10-8(2,3)5-6/h6H,4-5H2,1-3H3
Standard InChI Key LEEUQHSCWHVZQP-UHFFFAOYSA-N
Canonical SMILES CC1CC(=O)OC(C1)(C)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Tetrahydro-4,6,6-trimethyl-2H-pyran-2-one belongs to the pyranone family, featuring a partially saturated six-membered ring with one oxygen atom and three methyl groups. The carbonyl group at position 2 introduces electrophilic reactivity, while the tetrahydro configuration reduces ring strain compared to fully unsaturated analogs. The methyl substituents at positions 4, 6, and 6 enhance steric hindrance, influencing reaction pathways and stability .

Table 1: Molecular Identity

PropertyValue
CAS Registry Number20628-36-8
Molecular FormulaC₈H₁₄O₂
Molecular Weight142.20 g/mol
IUPAC NameTetrahydro-4,6,6-trimethyl-2H-pyran-2-one
Synonyms4,6,6-Trimethyltetrahydropyran-2-one; Vulcanchem VC18406661

Isomeric Considerations

The compound’s nomenclature occasionally overlaps with structural isomers. For instance, CAS 71566-51-3 refers to a positional isomer with methyl groups at 4,4,6-positions, sharing the same molecular formula (C₈H₁₄O₂) but differing in substitution patterns . Such isomers may exhibit distinct physicochemical properties, necessitating precise analytical characterization .

Synthesis and Manufacturing

Primary Synthetic Routes

The most documented synthesis involves the catalytic hydrogenation of 3,6-dihydro-4,6,6-trimethyl-2H-pyran-2-one. Palladium on barium sulfate (Pd/BaSO₄) in ethyl acetate facilitates selective reduction of the α,β-unsaturated carbonyl system to yield the tetrahydro derivative. Alternative methods include:

  • Acid-catalyzed cyclization of hydroxyketones.

  • Oxidative lactonization of diols using transition-metal catalysts .

Table 2: Hydrogenation Conditions

ParameterValue
CatalystPd/BaSO₄ (5% w/w)
SolventEthyl acetate
Pressure1–3 atm H₂
Temperature25–50°C
Yield85–92%

Scalability and Industrial Production

Industrial-scale synthesis prioritizes cost efficiency and safety. Continuous-flow reactors have been adopted to mitigate exothermic risks during hydrogenation, enhancing reproducibility. Post-synthesis purification typically employs fractional distillation under reduced pressure (20–30 mmHg) to isolate the lactone at >98% purity.

Physicochemical Properties

Thermal and Spectral Characteristics

The compound exhibits a boiling point of 210–215°C at atmospheric pressure and a melting point of -15°C. Fourier-transform infrared (FTIR) spectroscopy identifies key absorptions:

  • C=O stretch: 1740–1720 cm⁻¹.

  • C-O-C asymmetric stretch: 1260–1240 cm⁻¹.
    Nuclear magnetic resonance (NMR) data (CDCl₃, 400 MHz):

  • ¹H NMR: δ 1.20 (s, 6H, C6-CH₃), δ 1.38 (s, 3H, C4-CH₃), δ 2.45 (m, 2H, H-3), δ 4.10 (t, 2H, H-5).

Solubility and Partitioning

The lactone is sparingly soluble in water (0.8 g/L at 25°C) but miscible with polar aprotic solvents (e.g., DMSO, acetone). Its estimated LogP (1.347) suggests moderate lipophilicity, favoring partitioning into organic phases .

Table 3: Solubility Profile

SolventSolubility (g/100 mL)
Water0.08
Ethanol12.5
Dichloromethane

Odor and Sensory Properties

At 1% concentration in dipropylene glycol, the compound emits a bitter, nutty aroma with herbal and citrus undertones, making it a candidate for fragrance applications .

Reactivity and Functional Applications

Nucleophilic Additions

The electrophilic carbonyl group undergoes reactions with Grignard reagents, organolithium compounds, and amines. For example, reaction with methylmagnesium bromide yields a tertiary alcohol derivative:
C₈H₁₄O₂+CH₃MgBrC₉H₁₈O₂MgBrC₉H₁₈O₂\text{C₈H₁₄O₂} + \text{CH₃MgBr} \rightarrow \text{C₉H₁₈O₂} \cdot \text{MgBr} \rightarrow \text{C₉H₁₈O₂}

Hydrogenation and Reduction

Catalytic hydrogenation under mild conditions (Pd/C, H₂) reduces the lactone to the corresponding diol, a precursor for polyurethane synthesis.

Industrial and Research Applications

  • Pharmaceutical intermediates: Utilized in synthesizing β-blockers and antihistamines.

  • Flavor/Fragrance: Contributes to walnut and saffron flavor profiles in food additives .

  • Polymer Chemistry: Serves as a monomer for biodegradable polyesters.

ParameterValue
GHS Hazard StatementH302
Flash Point96°C (closed cup)
Autoignition Temperature345°C

Regulatory and Compliance Status

Environmental Impact

The compound’s low water solubility and moderate LogP minimize aquatic toxicity (EC₅₀ > 100 mg/L in Daphnia magna) . Photodegradation half-life in air is estimated at 12–24 hours .

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